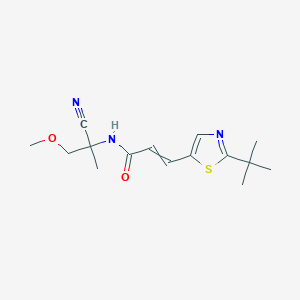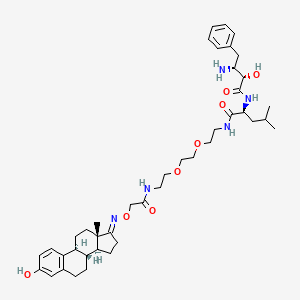
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P4C and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation as Antimicrobial Agents
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide derivatives have been explored in the context of antimicrobial research. A study focused on designing and synthesizing new derivatives incorporating 1,3-oxazole fragments, indicating their potential as antimicrobial agents. The process involved transforming ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into target compounds exhibiting significant anti-staphylococcus activity and antifungal properties against strains like Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Crystal Structure Analysis
The structural properties of N-(pyridin-4-ylmethyl)benzamide derivatives have been studied, with specific focus on their crystalline structure. One study examined the orientation of the pyridine ring relative to the benzene ring, which varied significantly between molecules in the compound (Acta Crystallographica Section E: Crystallographic Communications, 2019).
Synthesis of Complexes for Targeted Delivery
Complexes containing this compound have been synthesized for potential use in targeted drug delivery. These complexes are designed to form coordinate bonds with metal ions like Mn(II) and Fe(II) and release nitric oxide (NO) at targeted biological sites upon irradiation, indicating their potential use in treatments like tumor therapy (SynOpen, 2017).
Photophysical Properties and Potential Applications
Studies have also been conducted on the photophysical properties of this compound derivatives. One such study focused on the preparation of these compounds and their potential as effective phosphors, examining the relationship between their structure and photophysical properties, which could have implications in fields like material science (Synthesis, 2019).
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(9-6-15-7-13-9)12-5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAYXXGNOKSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2647209.png)
![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)
![6-(4-Fluorophenyl)-9-(2-methylpropyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2647212.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2647217.png)


![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)


![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

